molecular formula C13H19ClNO4PS B1142930 ANILOFOS OXON CAS No. 171980-56-6

ANILOFOS OXON

Cat. No.: B1142930
CAS No.: 171980-56-6
M. Wt: 351.789
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anilofos oxon is a derivative of anilofos, an organophosphate herbicide primarily used to control annual grass weeds and sedges in rice crops. This compound is formed through the metabolic activation of anilofos, where the thiono group (P=S) is converted to an oxon group (P=O). This compound is known for its effectiveness in inhibiting weed growth by interfering with essential biological processes in plants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anilofos oxon involves the oxidation of anilofos. The typical synthetic route includes:

    Oxidation of Anilofos: Anilofos is oxidized using oxidizing agents such as hydrogen peroxide or peracids to convert the thiono group (P=S) to an oxon group (P=O).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the selective oxidation of the thiono group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Phase Transfer Catalysis: Using phase transfer catalysts to enhance the reaction rate and yield.

    Crystallization: The product is crystallized from the reaction mixture, filtered, and washed to obtain pure this compound.

    Quality Control: Ensuring high purity and stability of the product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Anilofos oxon undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the oxon group back to the thiono group.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetonitrile.

Major Products:

    Oxidation Products: Further oxidized derivatives.

    Reduction Products: Anilofos.

    Substitution Products: Various substituted organophosphates.

Scientific Research Applications

Anilofos oxon has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of organophosphates.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Studied for its potential neurotoxic effects and interactions with biological systems.

    Industry: Used in the development of herbicides and pesticides.

Mechanism of Action

Anilofos oxon exerts its effects by inhibiting the biosynthesis of very long chain fatty acids (VLCFA) in plants. This inhibition occurs at the meristematic tissues, affecting cell division and elongation. The compound targets the VLCFA elongase enzyme complex, disrupting the synthesis of essential fatty acids required for cell membrane integrity and function.

Comparison with Similar Compounds

    Anilofos: The parent compound, which is less reactive compared to its oxon derivative.

    Chlorpyrifos Oxon: Another organophosphate oxon with similar herbicidal properties.

    Diazinon Oxon: A related compound with similar mechanisms of action.

Uniqueness: Anilofos oxon is unique due to its specific inhibition of VLCFA biosynthesis, making it highly effective against certain weed species. Its selective action and lower volatility compared to other organophosphates make it a valuable herbicide in agricultural practices.

Properties

CAS No.

171980-56-6

Molecular Formula

C13H19ClNO4PS

Molecular Weight

351.789

Synonyms

ANILOFOS OXON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.